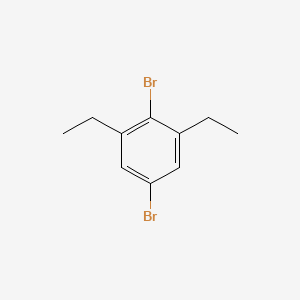

2,5-Dibromo-1,3-diethylbenzene

Description

Significance of Aryl Halides in Modern Organic Chemistry

Aryl halides are fundamental building blocks in contemporary organic synthesis. chemistrylearner.com Their utility stems from the carbon-halogen bond, which, while generally stable, can be activated to participate in a wide array of chemical transformations. iitk.ac.inwikipedia.org This reactivity makes them indispensable precursors for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.intaylorandfrancis.comlibretexts.org A key application of aryl halides is in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. chemistrylearner.com The stability conferred by the aromatic ring, combined with the reactivity of the carbon-halogen bond, allows for selective and controlled chemical modifications. chemistrylearner.com

Overview of Dihalogenated Diethylbenzenes as Synthetic Synthons

Dihalogenated diethylbenzenes represent a specific and valuable subclass of aryl halides. A synthon, in the context of retrosynthetic analysis, is a conceptual unit representing a potential starting material in the synthesis of a target molecule. wikipedia.orgwikipedia.org Dihalogenated diethylbenzenes, with their two halogen atoms and two ethyl groups on a benzene (B151609) ring, offer multiple points for chemical modification. This bifunctionality allows for sequential or simultaneous reactions, providing a versatile platform for constructing more complex molecular architectures. The ethyl groups can influence the reactivity and solubility of the molecule and its derivatives. The specific positioning of the halogens and ethyl groups on the benzene ring dictates the regioselectivity of subsequent reactions, making these compounds valuable synthons in targeted organic synthesis.

Historical Context of Brominated Benzene Derivatives Research

The study of brominated benzene derivatives has a long history, dating back to early investigations into the nature of aromatic compounds and their reactions. Research into the interaction of bromine with benzene and its derivatives was being published as early as the mid-20th century. acs.org Over the years, the focus has expanded from fundamental reactivity studies to the exploration of their applications in various fields. Historically, brominated compounds have been used as flame retardants, pesticides, and intermediates in the synthesis of dyes and pharmaceuticals. researchgate.net More recent research has delved into the unique properties of polybrominated compounds, including their potential biological activities and their role in materials science. nih.govresearchgate.net

Research Gaps and Unexplored Facets Pertaining to 2,5-Dibromo-1,3-diethylbenzene

While the broader class of brominated benzenes has been extensively studied, specific isomers like this compound have received less focused attention. Much of the existing literature touches upon related compounds or uses them as part of a larger study without singling them out for in-depth investigation. For instance, research on the diffuse X-ray scattering of disordered molecular crystals has been conducted on the related compound 1,3-dibromo-2,5-diethyl-4,6-dimethylbenzene. iucr.org There remains a need for more dedicated research to fully understand the specific reactivity, physical properties, and potential applications of this compound. epa.gov A comprehensive characterization of this particular isomer would fill a gap in the current body of knowledge on dihalogenated diethylbenzenes.

Aims and Scope of Academic Inquiry into this compound

The primary aim of academic inquiry into this compound is to systematically investigate its chemical and physical properties. This includes elucidating its reactivity in various organic reactions, particularly in modern cross-coupling methodologies. A thorough understanding of its structural characteristics, spectroscopic data, and crystalline morphology is also a key objective. Furthermore, exploring its potential as a synthon for the synthesis of novel organic materials, such as conjugated polymers or ligands for catalysis, represents a significant area of investigation. mdpi.com The scope of such research would involve detailed experimental work, supported by computational studies, to provide a complete profile of this compound and unlock its potential for future applications. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H12Br2 |

| Molecular Weight | 292.01 g/mol |

| CAS Number | 314084-64-5 |

Data sourced from Santa Cruz Biotechnology and BLD Pharm. scbt.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1,3-diethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUHBZLYVFZJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1Br)CC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 2,5 Dibromo 1,3 Diethylbenzene Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 2,5-Dibromo-1,3-diethylbenzene. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish connectivity and stereochemical relationships within the molecule.

The presence of two ethyl groups on the benzene (B151609) ring introduces the possibility of rotational isomerism. The rotation of the ethyl groups around the C(aryl)-C(ethyl) bond can be hindered, leading to different stable conformations. Variable-temperature NMR studies can provide valuable information on the energy barriers associated with this rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for the diastereotopic protons of the methylene (B1212753) group, providing insight into the preferred conformations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ | ~1.2 | Triplet | ~7.5 |

| CH₂ | ~2.7 | Quartet | ~7.5 |

| Ar-H (4) | ~7.4 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~15 |

| CH₂ | ~29 |

| C-Br (2,5) | ~123 |

| C-Et (1,3) | ~145 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the substitution pattern of the benzene ring.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the methyl and methylene protons of the ethyl groups, confirming their direct scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the connectivity across the molecule. Correlations would be expected from the methylene protons to the aromatic carbons C1, C2, and C6 (and C3, C2, and C4 respectively), confirming the attachment of the ethyl groups to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximities between protons. This would be particularly useful in analyzing the preferred conformations by observing NOEs between the methylene protons and the aromatic proton at position 6, or between the protons of the two ethyl groups.

Mass Spectrometry for Structural Confirmation and Mechanistic Tracing

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. The measured mass can be used to calculate the elemental formula with high accuracy, thus confirming the chemical formula of this compound (C₁₀H₁₂Br₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing definitive evidence for the presence of two bromine atoms.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The analysis of these fragments helps in confirming the structure. For this compound, the most common fragmentation pathway is the benzylic cleavage, which involves the loss of a methyl radical (CH₃•) to form a stable benzylic cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 292/294/296 | [C₁₀H₁₂Br₂]⁺ | Molecular Ion (M⁺) |

| 277/279/281 | [C₉H₉Br₂]⁺ | [M - CH₃]⁺ |

| 213/215 | [C₁₀H₁₂Br]⁺ | [M - Br]⁺ |

| 198/200 | [C₉H₉Br]⁺ | [M - Br - CH₃]⁺ |

| 134 | [C₁₀H₁₂]⁺ | [M - 2Br]⁺ |

| 119 | [C₉H₁₁]⁺ | [M - 2Br - CH₃]⁺ |

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can yield a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsion angles. For this compound, a crystallographic study would unequivocally confirm the substitution pattern on the benzene ring. Furthermore, it would reveal the solid-state conformation of the ethyl groups and how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential halogen bonding.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 105 |

| Volume (ų) | 1020 |

Analysis of Molecular Packing and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by close contacts involving the bromine and hydrogen atoms. Key intermolecular interactions anticipated in the crystal structure include:

Bromine-Bromine Interactions (Br···Br): These can be categorized as halogen bonds. Specifically, Type II contacts (where the C-Br···Br angle is around 150° and the other is ~90°) are considered stabilizing halogen bonds, while Type I contacts (with symmetric C-Br···Br angles) are viewed as van der Waals interactions. In related dibrominated benzene derivatives, both types of interactions have been observed to influence crystal packing mdpi.commdpi.com.

Weak Hydrogen Bonds (C-H···Br): The hydrogen atoms of the ethyl groups and the aromatic ring can act as weak hydrogen bond donors, with the electronegative bromine atoms serving as acceptors. These C-H···Br interactions, though weak, can collectively contribute to the stability of the crystal structure, often forming networks that link adjacent molecules mdpi.com.

Arene-Arene Interactions (π-stacking): Depending on the orientation of the ethyl groups, molecules may arrange to allow for offset π-stacking of the benzene rings, contributing to the cohesive energy of the crystal mdpi.com.

The interplay between these forces determines the final crystal packing, aiming for the most thermodynamically stable arrangement that maximizes attractive interactions while minimizing steric repulsion between the bulky ethyl and bromo substituents.

Studies of Crystal Disorder and Diffuse Scattering Phenomena

Crystal disorder is a common phenomenon in molecular crystals where molecules can adopt multiple orientations or conformations within the crystal lattice researchgate.net. For a molecule like this compound, two main types of static disorder could be anticipated:

Conformational Disorder: The ethyl groups are flexible and can rotate around the C-C single bond. It is possible for these side chains to exist in different conformations (e.g., anti vs. gauche) within the crystal, leading to conformational disorder.

Such disorder prevents the existence of perfect, long-range periodic order, giving rise to the phenomenon of diffuse scattering in X-ray diffraction patterns researchgate.netornl.gov. Instead of sharp Bragg peaks exclusively, diffuse scattering appears as broad, low-intensity features in the spaces between the peaks ornl.gov. The analysis of this diffuse scattering can provide valuable information about the nature of the local order and the correlations between the disordered arrangements of neighboring molecules. While no specific studies on this compound are available, research on other sterically crowded or similarly shaped organohalogen compounds has successfully used diffuse scattering analysis to model the short-range order that persists despite the lack of long-range periodicity.

Hydrogen Bonding Networks and Halogen Bonding Interactions

As a molecule lacking classical hydrogen bond donors (like O-H or N-H), this compound does not form strong hydrogen bonding networks. However, weaker interactions play a crucial role in its supramolecular assembly.

Halogen Bonding: A more significant and directional interaction is the halogen bond. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic species (halogen bond acceptor) mdpi.comnih.gov. In the case of this compound, a bromine atom on one molecule can interact with a nucleophilic region on another, such as the π-system of the benzene ring (C-Br···π) or another bromine atom (C-Br···Br). The C-Br bond has a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond, which is attracted to electron-rich areas researchgate.net. The strength of these bonds generally increases with the polarizability of the halogen, making bromine a moderately strong halogen bond donor mdpi.com. These directional interactions are critical in crystal engineering for building robust supramolecular architectures uniovi.es.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Structure |

| Weak Hydrogen Bond | C-H (Aromatic/Ethyl) | Br | ~2.9 - 3.2 | Network formation, lattice stabilization |

| Halogen Bond | C-Br | Br | ~3.4 - 3.7 | Directional control of packing, formation of chains or sheets |

| Halogen Bond | C-Br | π-system (Arene) | ~3.3 - 3.6 | Linking molecular layers or columns |

Vibrational Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrations of a molecule's chemical bonds.

Infrared (IR) and Raman Spectroscopic Characterization

While a publicly available, experimentally verified IR or Raman spectrum for this compound is not readily found, the expected spectral features can be predicted based on the constituent functional groups. The spectrum would be a composite of vibrations from the 1,2,3,5-tetrasubstituted benzene ring, the ethyl groups, and the carbon-bromine bonds.

Expected Vibrational Regions and Modes:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~2970-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl substituents.

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations within the benzene ring. The substitution pattern affects the intensity and position of these bands.

~1470-1440 cm⁻¹: Aliphatic C-H bending (scissoring and bending) modes of the methylene and methyl groups.

~1270-1000 cm⁻¹: In-plane C-H bending vibrations and other ring modes.

Below 1000 cm⁻¹: This "fingerprint" region would contain a wealth of information, including C-C-C ring bending modes, out-of-plane C-H bending, and the characteristic C-Br vibrations.

The table below summarizes the predicted key vibrational modes.

| Wavenumber Range (cm⁻¹) | Assignment | Type |

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| 2970-2850 | Aliphatic C-H stretch | IR, Raman |

| 1600-1450 | Aromatic C=C stretch | IR, Raman |

| 1470-1440 | Aliphatic C-H bend | IR, Raman |

| 700-500 | C-Br stretch | IR, Raman (strong) |

Correlation of Vibrational Modes with Substituent Effects

The positions and intensities of the vibrational modes of the benzene ring are sensitive to the electronic properties of its substituents lumenlearning.comlibretexts.org. In this compound, the ethyl and bromo groups exert opposing electronic effects.

Ethyl Groups (-CH₂CH₃): As alkyl groups, they are electron-donating through an inductive effect (pushing electron density through the sigma bonds) and hyperconjugation. This effect generally increases the electron density of the aromatic ring, making it more nucleophilic. This donation can slightly alter the force constants of the ring's C=C bonds libretexts.orgstudymind.co.uk.

The combination of two activating ethyl groups and two deactivating bromine atoms creates a complex electronic environment. This push-pull dynamic influences the vibrational frequencies. For instance, the increased mass of the bromine atoms compared to hydrogen will cause a significant shift to lower frequencies (a mass effect) for vibrations involving the C-Br bond. Furthermore, the electron-withdrawing nature of bromine will alter the frequencies of the ring breathing and stretching modes compared to the parent 1,3-diethylbenzene (B91504) molecule.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Ethyl (-CH₂CH₃) | Weakly Donating (+I) | N/A (Hyperconjugation) | Activating |

| Bromo (-Br) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

Reactivity Profiles and Mechanistic Investigations of 2,5 Dibromo 1,3 Diethylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed methods being among the most common. For a substrate like 2,5-Dibromo-1,3-diethylbenzene, the key challenge is overcoming the steric bulk around the reactive C-Br bonds.

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

For this compound, the steric hindrance from the ortho-ethyl groups makes the oxidative addition step more challenging than for unhindered aryl bromides. rsc.org Consequently, successful coupling reactions would likely require specialized catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, BrettPhos), which are known to facilitate reactions at sterically encumbered sites. mdpi.com High temperatures and carefully selected base/solvent systems are also expected to be necessary to achieve good yields.

While direct experimental data for this compound is not available, studies on analogous sterically hindered compounds provide insight. For example, the coupling of 2-bromo-5-methoxy-1,3-dimethylbenzene (B188077) with various boronic acids demonstrates that such transformations are feasible with appropriate ligand selection. rsc.org Similarly, research on the double Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) highlights the conditions often required for disubstituted aromatic rings. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for a Structurally Related Dibromo-Aromatic Compound

The following data is for the double Suzuki-Miyaura coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids and serves as an example of typical reaction conditions for such substrates. nih.gov

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 72 |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65 |

Stille Coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. However, a significant drawback is the high toxicity of the tin reagents. libretexts.org For this compound, the reaction would likely require conditions similar to those for Suzuki coupling, with bulky phosphine ligands being essential to promote the reaction at the hindered positions.

Kumada Coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. organic-chemistry.org It is a powerful and economical method for forming C-C bonds. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. The coupling of this compound via a Kumada protocol would involve reaction with two equivalents of a Grignard reagent, but would be complicated by the steric hindrance, likely requiring robust catalysts capable of operating under these demanding conditions. rsc.orgmdpi.com

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne to form a carbon-carbon bond, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is exceptionally useful for the synthesis of arylalkynes. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

The application of the Sonogashira reaction to this compound would allow for the introduction of two alkyne moieties. Given the steric hindrance, catalyst systems employing bulky and electron-rich ligands would be favored to enhance the rate of oxidative addition. libretexts.org While copper co-catalysis is traditional, modern copper-free Sonogashira protocols might also be effective and could prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). nih.gov

Table 2: Representative Sonogashira Coupling Catalyst Systems

This table presents common catalyst systems used for Sonogashira couplings of aryl bromides, which could be adapted for this compound. wikipedia.orgorganic-chemistry.org

| Palladium Source | Copper Co-catalyst | Ligand | Base | Typical Solvent |

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Triethylamine (B128534) (TEA) | THF or DMF |

| Pd(OAc)₂ | CuI | PPh₃ | Diisopropylamine (DIPA) | Toluene |

| Pd(PPh₃)₄ | CuI | PPh₃ | TEA or Piperidine | Benzene (B151609) or THF |

| PdCl₂(MeCN)₂ | None (Copper-Free) | P(t-Bu)₃ | Cs₂CO₃ | Dioxane |

For dihaloarenes like this compound, achieving selective mono- or di-substitution is a key challenge. The two bromine atoms are chemically equivalent, making selective mono-arylation difficult without statistical product mixtures.

Kinetic studies of cross-coupling reactions on sterically hindered substrates show that the oxidative addition step is often rate-limiting. mdpi.com The choice of ligand is paramount; bulky, electron-donating ligands stabilize the active Pd(0) species and accelerate the oxidative addition into the C-Br bond. Catalyst optimization would involve screening various ligands (e.g., biarylphosphines), palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases, and solvents to maximize the yield of the desired disubstituted product while minimizing side reactions. For hindered substrates, higher catalyst loadings and extended reaction times are often necessary. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, the SNAr mechanism requires the aromatic ring to be electron-poor. masterorganicchemistry.com

The standard SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The formation and stability of this intermediate are crucial for the reaction to occur. This stability is provided by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -SO₂R) at positions ortho and/or para to the leaving group. masterorganicchemistry.comnih.gov

The compound this compound lacks any such activating groups. In fact, the two ethyl groups are weakly electron-donating, which increases the electron density of the aromatic ring. This electronic property makes the ring less susceptible to attack by nucleophiles like amines (nitrogen nucleophiles) or alkoxides (oxygen nucleophiles). Therefore, under typical SNAr conditions, this compound is expected to be unreactive towards nucleophilic aromatic substitution. Forcing conditions (very high temperatures and pressures) might lead to other reaction pathways, such as those involving benzyne (B1209423) intermediates, rather than a direct SNAr displacement.

Influence of Reaction Conditions on SNAr Efficiency

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although its efficiency is expected to be low under standard conditions. The presence of two bromine atoms, which are moderate leaving groups, on the benzene ring is a prerequisite for this reaction. However, the absence of strong electron-withdrawing groups positioned ortho or para to the bromine atoms significantly hinders the stabilization of the negatively charged Meisenheimer complex intermediate, which is crucial for the SNAr mechanism.

The two ethyl groups are electron-donating by induction, which further deactivates the ring towards nucleophilic attack by increasing the electron density of the aromatic system. Consequently, forcing conditions, such as high temperatures, highly reactive nucleophiles, and the use of specialized solvent systems, would likely be necessary to promote SNAr reactions. The efficiency of such reactions would be highly dependent on the nature of the nucleophile, the solvent's ability to stabilize the transition state, and the reaction temperature. Without specific experimental data, a quantitative analysis of these influences remains speculative.

Electrophilic Reactivity and Further Functionalization

The benzene ring of this compound is substituted with two types of groups that exert opposing effects on electrophilic aromatic substitution (EAS). The two ethyl groups are activating and ortho-, para-directing, while the two bromine atoms are deactivating yet also ortho-, para-directing.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Further bromination or chlorination could occur in the presence of a suitable Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally less prone to polyalkylation and rearrangement compared to Friedel-Crafts alkylation.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The success and yield of these reactions would be highly dependent on the specific reaction conditions and the strength of the electrophile.

The directing effects of the existing substituents will govern the position of further electrophilic attack. Both the ethyl groups and the bromine atoms direct incoming electrophiles to the ortho and para positions relative to themselves. In this compound, the available positions for substitution are C4 and C6.

The ethyl group at C1 directs to the C2 (occupied), C6, and C4 positions. The ethyl group at C3 directs to the C2 (occupied), C4, and C6 positions. The bromine atom at C2 directs to the C1 (occupied), C3 (occupied), and C5 (occupied) positions. The bromine atom at C5 directs to the C4 and C6 positions.

Considering these directing effects, electrophilic substitution is most likely to occur at the C4 and C6 positions. The ultimate regioselectivity will be a complex interplay of the electronic effects of all four substituents and steric hindrance. The bulky ethyl groups may sterically hinder attack at the C6 position to some extent, potentially favoring substitution at the C4 position. However, without experimental data, predicting the precise isomeric product distribution is challenging.

Radical Reaction Pathways

The ethyl groups of this compound are potential sites for radical reactions, particularly benzylic halogenation. Under conditions that favor radical mechanisms, such as the use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), selective bromination of the benzylic positions (the -CH₂- carbons of the ethyl groups) could be achieved. This would lead to the formation of 1-(1-bromoethyl)-2,5-dibromo-3-ethylbenzene and 1,3-bis(1-bromoethyl)-2,5-dibromobenzene.

Mechanistic Studies of Key Transformations of this compound

Electrophilic Aromatic Substitution: The mechanism would follow the general pathway for EAS, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex) upon attack by an electrophile. The rate-determining step would be the formation of this intermediate. The subsequent deprotonation would restore the aromaticity of the ring. Computational studies could provide valuable insights into the relative energies of the possible intermediates and transition states, thereby predicting the most likely substitution pattern.

Nucleophilic Aromatic Substitution (SNAr): If induced, the mechanism would proceed via a two-step addition-elimination pathway. A nucleophile would attack one of the carbon atoms bearing a bromine atom, forming a Meisenheimer complex. The negative charge of this intermediate would be delocalized over the aromatic ring. The subsequent elimination of the bromide ion would be the final step to yield the substituted product. The stability of the Meisenheimer complex is the key factor determining the feasibility of this reaction.

Radical Halogenation: The mechanism of benzylic bromination would involve the standard radical chain reaction steps: initiation, propagation, and termination. The initiator would generate a bromine radical, which would then abstract a benzylic hydrogen from an ethyl group to form a resonance-stabilized benzylic radical. This radical would then react with a bromine molecule to form the product and a new bromine radical, continuing the chain.

Further experimental and computational research is necessary to fully elucidate the reactivity and mechanistic details of this compound.

Theoretical and Computational Chemistry Studies on 2,5 Dibromo 1,3 Diethylbenzene

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates the chemical behavior of a molecule. For 2,5-Dibromo-1,3-diethylbenzene, understanding its electronic structure is key to predicting its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are a common approach to determine the optimized ground state geometry of molecules. For this compound, these calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation, yielding the lowest energy conformation of the molecule. The resulting data provides precise information on bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (ethyl) Bond Length | ~1.53 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-H (ethyl) Bond Length | ~1.09 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

| C-C-C (ethyl) Bond Angle | ~112° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack. The presence of electron-donating ethyl groups and electron-withdrawing bromine atoms influences the energy and distribution of these frontier orbitals.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.

For this compound, the primary source of conformational flexibility is the rotation around the single bonds connecting the ethyl groups to the benzene (B151609) ring. A dihedral angle scan, where the energy of the molecule is calculated at various rotational angles, can map out the potential energy surface. This analysis would reveal the most stable staggered conformations and the higher-energy eclipsed conformations of the ethyl groups relative to the benzene ring.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is also a valuable tool for investigating the pathways of chemical reactions. By modeling the interaction of this compound with a reactant, it is possible to map out the entire reaction mechanism, including the identification of transition states and intermediates.

For instance, in an electrophilic aromatic substitution reaction, computational methods could be used to predict the preferred site of attack on the benzene ring. The directing effects of the bromine and ethyl substituents would be quantitatively assessed by calculating the energies of the possible intermediates (sigma complexes). Transition state analysis would involve locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. While specific reaction mechanisms have not been extensively studied for this particular compound, the theoretical framework allows for such predictions to be made.

Computational Elucidation of Reaction Barriers and Pathways

Computational chemistry is instrumental in mapping the potential energy surface of chemical reactions, identifying transition states, and calculating activation energy barriers. For this compound, a common area of investigation would be its behavior in electrophilic aromatic substitution reactions. Density Functional Theory (DFT) is a widely used method for such studies, as it provides a good balance between computational cost and accuracy.

The ethyl groups are activating and ortho-, para-directing, while the bromine atoms are deactivating but also ortho-, para-directing. The positions open for substitution are sterically hindered. Computational models can predict the most likely sites of electrophilic attack by calculating the energies of the possible intermediates and transition states. For instance, the reaction barrier for a hypothetical electrophilic substitution can be determined by locating the transition state structure and calculating its energy relative to the reactants.

Table 1: Hypothetical Calculated Reaction Barriers for Electrophilic Nitration of this compound at Different Positions

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Calculated Activation Barrier (kcal/mol) |

| 4-position | -8.5 | 15.2 |

| 6-position | -8.2 | 15.8 |

Note: These are hypothetical values based on typical calculations for substituted benzenes and serve an illustrative purpose.

The pathways for these reactions are elucidated by performing Intrinsic Reaction Coordinate (IRC) calculations, which map the minimum energy path from the transition state down to the reactants and products, confirming the connection between them. Such studies can reveal the step-by-step mechanism of the reaction, including the formation of any intermediates.

Solvent Effects in Computational Reaction Modeling

Chemical reactions are often significantly influenced by the solvent in which they are performed. Computational models can account for these effects in several ways. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a detailed picture of solute-solvent interactions but are computationally expensive.

A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this medium, and the electrostatic interactions between the solute and the solvent are calculated. This approach can effectively model the influence of solvent polarity on reaction barriers and the stability of intermediates. For a molecule like this compound, the choice of solvent could influence the regioselectivity of a reaction, a phenomenon that can be explored computationally. ucsb.edu

Table 2: Hypothetical Calculated Activation Barrier for a Substitution Reaction in Various Solvents

| Solvent | Dielectric Constant | Calculated Activation Barrier (kcal/mol) |

| Gas Phase | 1 | 20.5 |

| n-Hexane | 1.88 | 19.8 |

| Dichloromethane | 8.93 | 17.3 |

| Acetonitrile | 37.5 | 16.5 |

Note: These are hypothetical values for illustrative purposes, demonstrating the trend of decreasing activation barriers with increasing solvent polarity for reactions with polar transition states.

Spectroscopic Property Prediction and Validation

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to confirm the identity of a synthesized compound.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

The process involves first optimizing the geometry of the molecule, in this case, this compound. Then, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of complex spectra.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1/C3 | 145.2 | H4/H6 | 7.45 |

| C2/C5 | 122.8 | -CH₂- | 2.75 |

| C4/C6 | 132.5 | -CH₃ | 1.25 |

| -CH₂- | 29.8 | ||

| -CH₃ | 14.1 |

Note: These are hypothetical values based on known substituent effects and are for illustrative purposes.

Simulated Vibrational Spectra for Experimental Comparison

After optimizing the molecular geometry, a frequency calculation is performed. This calculation provides a set of normal modes, each with a specific vibrational frequency. The intensities of the IR bands are related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability. The calculated spectra can be compared with experimental spectra to aid in peak assignment and to support the proposed structure of the molecule. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Table 4: Hypothetical Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H stretch | 3105 | 2981 | Medium |

| Aliphatic C-H stretch | 2980 | 2861 | Strong |

| Aromatic C=C stretch | 1580 | 1517 | Strong |

| CH₂ bend | 1450 | 1392 | Medium |

| C-Br stretch | 680 | 653 | Strong |

Note: These are hypothetical values for illustrative purposes. A scaling factor of 0.96 is assumed for this example.

Utility of 2,5 Dibromo 1,3 Diethylbenzene As a Precursor in Advanced Organic and Materials Synthesis

Building Block for Complex Organic Molecules

The two bromine atoms on the 2,5-Dibromo-1,3-diethylbenzene scaffold serve as highly effective synthetic handles. They are amenable to a variety of cross-coupling reactions, enabling the programmed construction of intricate organic structures with a high degree of precision.

While direct synthesis of phthalocyanines from this compound is not extensively documented, its structure is analogous to precursors used in the synthesis of substituted phthalocyanine (B1677752) derivatives. The general and well-established route to phthalocyanines involves the cyclotetramerization of phthalonitrile (B49051) precursors. googleapis.comgoogleapis.com Dibrominated aromatic compounds are key starting materials for these essential phthalonitriles.

Illustrative Synthetic Pathway to Phthalocyanine Derivatives

| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Cyanation (Rosenmund-von Braun) | This compound, CuCN | 3,6-Diethylphthalonitrile | Introduction of cyano groups required for macrocyclization. |

| 2 | Cyclotetramerization | 3,6-Diethylphthalonitrile, Metal Salt (e.g., ZnCl₂) | Zinc(II) 2,7,12,17-tetraethylphthalocyanine | Formation of the 18-π electron macrocyclic system. |

The true strength of this compound lies in its utility as a scaffold for building densely functionalized aromatic systems through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromo positions can, in principle, be exploited for sequential couplings, but more commonly, a double coupling is performed.

A documented example of its application is in the Heck reaction, a method to form C-C bonds between an aryl halide and an alkene. In a specific application, this compound was reacted with acrylonitrile (B1666552) in the presence of a palladium(II) acetate (B1210297) catalyst, tri(o-tolyl)phosphine as a ligand, and triethylamine (B128534) as a base. google.com This reaction attaches cyano-vinyl groups to the benzene (B151609) ring, producing a highly functionalized molecule that can be used in further synthetic elaborations or as a component in the synthesis of quinazoline (B50416) derivatives for pharmaceutical applications. google.comchemicalbook.com

Other powerful cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are broadly applicable to this substrate. A double Suzuki coupling with various arylboronic acids would yield tetra-aryl systems, creating sterically hindered and electronically diverse structures. chemicalbook.com Similarly, a double Sonogashira coupling with terminal alkynes would produce a scaffold with two ethynyl (B1212043) linkages, which are valuable for creating rigid molecular rods or for further conversion into other functional groups. google.com

Table 1: Representative Cross-Coupling Reactions using this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Potential Application |

|---|---|---|---|---|

| Heck | Acrylonitrile | Pd(OAc)₂, P(o-tol)₃, Et₃N | Di(cyano-vinyl)benzene derivative | Intermediate for pharmaceuticals google.com |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2,5-Diphenyl-1,3-diethylbenzene | Organic electronic materials |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2,5-Bis(trimethylsilylethynyl)-1,3-diethylbenzene | Precursor for conjugated materials, click chemistry |

Role in Polymer and Oligomer Chemistry

The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization, leading to the formation of conjugated polymers and oligomers. These materials are of significant interest for their applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conjugated polymers, characterized by alternating single and double bonds along their backbone, derive their electronic properties from this delocalized π-system. Dibromoaromatic compounds are fundamental building blocks for many classes of these polymers. This compound can be used in various polycondensation reactions to create polymers with a poly(p-phenylene) type backbone.

For example, Suzuki polycondensation with a diboronic acid or ester derivative of another aromatic compound (e.g., 1,4-benzenediboronic acid) would yield an alternating copolymer. Similarly, Heck polycondensation with a divinyl aromatic monomer, such as 1,4-divinylbenzene, would produce a poly(p-phenylenevinylene) (PPV) derivative. The meta-disposed ethyl groups on the this compound monomer unit would impart significant solubility and processability to the resulting polymer while also influencing the polymer's morphology and electronic properties by disrupting extensive chain packing.

Modern polymer synthesis increasingly focuses on controlled polymerization techniques to achieve well-defined molecular weights and low dispersity (Đ), which are crucial for optimizing the performance of electronic materials. The dibromo functionality of this compound is well-suited for catalyst-transfer polycondensation methods, such as Grignard Metathesis (GRIM) polymerization.

In a typical GRIM process, one of the bromo groups is selectively converted to a Grignard reagent, which then undergoes nickel-catalyzed cross-coupling with another monomer unit. The catalyst then "walks" along the growing polymer chain, leading to a controlled, chain-growth mechanism. While extensively developed for polythiophenes using monomers like 2,5-dibromo-3-hexylthiophene (B54134), the same principle can be applied to benzene-based monomers. This strategy allows for precise control over the polymer's final properties, which are dictated by its length and regularity.

Precursor for Ligands in Catalysis

Diphosphine ligands are a cornerstone of homogeneous catalysis, finding use in reactions ranging from hydrogenation to cross-coupling. The synthesis of these ligands often relies on the reaction of an organometallic reagent with a phosphorus-halide compound. This compound provides an excellent starting point for the synthesis of rigid, bidentate phosphine (B1218219) ligands where the phosphorus atoms are held in a specific spatial relationship by the aromatic backbone.

The synthetic route typically involves a double metal-halogen exchange to convert the dibromide into a di-Grignard or di-lithiated intermediate. This highly reactive species is then quenched with two equivalents of a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to form the desired diphosphine ligand, 2,5-bis(diphenylphosphino)-1,3-diethylbenzene. The ethyl groups on the backbone provide steric bulk, which can influence the catalytic activity and selectivity of metal complexes formed with this ligand. Such ligands are valuable for creating specific coordination environments around a metal center, thereby tuning its reactivity for a particular catalytic transformation.

Synthesis of Chelating Ligands from the Diethylbenzene Framework

The synthesis of chelating ligands from this compound would theoretically involve the replacement of the two bromine atoms with coordinating moieties. Potential synthetic routes could include:

Phosphination: Reaction with secondary phosphines (e.g., diphenylphosphine) via a metal-catalyzed cross-coupling reaction or through a lithiation-phosphination sequence could yield a bidentate phosphine ligand. The diethyl groups would provide steric bulk around the coordinating phosphorus atoms, which could influence the coordination geometry and catalytic activity of its metal complexes.

N-Heterocyclic Carbene (NHC) Precursor Synthesis: The bromine atoms could be substituted with nitrogen-containing heterocycles, such as imidazole (B134444) or triazole. Subsequent quaternization and deprotonation would, in principle, lead to the formation of a bis(N-heterocyclic carbene) ligand. The 1,3-disubstitution pattern on the benzene ring is suitable for creating a chelating ligand with a flexible backbone.

Despite these theoretical possibilities, no specific examples of chelating ligands synthesized directly from this compound have been reported in peer-reviewed literature.

Evaluation of Ligand Performance in Model Catalytic Reactions

Given the absence of synthesized chelating ligands derived from this compound, there is no corresponding data on their performance in any catalytic reactions. Hypothetically, if such ligands were synthesized and complexed with transition metals like palladium, platinum, rhodium, or iridium, their catalytic efficacy could be evaluated in a range of model reactions, including but not limited to:

Cross-Coupling Reactions: Palladium complexes of hypothetical phosphine or NHC ligands could be tested in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. Key performance indicators would include catalytic turnover number (TON), turnover frequency (TOF), and selectivity.

Hydrogenation and Hydroformylation: Rhodium or iridium complexes could be assessed for their activity and selectivity in the hydrogenation of unsaturated substrates or the hydroformylation of alkenes.

Without experimental data, any discussion of ligand performance remains speculative. The electronic and steric properties imparted by the 1,3-diethylbenzene (B91504) backbone would be expected to play a crucial role in determining the catalytic behavior of any resulting metal complexes.

Synthesis of Supramolecular Building Blocks

The rigid structure and the potential for functionalization at the 2- and 5-positions make this compound a theoretical candidate for the synthesis of supramolecular building blocks. By replacing the bromine atoms with groups capable of engaging in non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination, molecules could be designed to self-assemble into larger, ordered architectures.

For instance, substitution of the bromine atoms with pyridyl or carboxyl groups could lead to the formation of building blocks for coordination polymers or hydrogen-bonded networks. The diethyl groups would act as solubilizing and space-filling components, influencing the packing and properties of the resulting supramolecular assemblies.

However, a thorough search of the scientific literature did not reveal any published research describing the use of this compound for the synthesis of supramolecular building blocks.

Future Research Directions and Concluding Perspectives

Exploration of Unconventional Reactivity of 2,5-Dibromo-1,3-diethylbenzene

Future research will likely focus on moving beyond traditional cross-coupling reactions to explore the unconventional reactivity of this compound. A significant area of interest is the selective C–H functionalization, which offers a more atom-economical approach to creating complex molecules. nih.govrsc.org The development of catalytic systems that can selectively activate and functionalize the C–H bonds of the diethylbenzene core, while the bromo-substituents remain intact, would represent a substantial advancement. dicp.ac.cn

Another promising frontier is the use of this compound in photoredox and electrochemical reactions. These methods can provide alternative pathways for bond formation that are not accessible through traditional thermal methods. Investigating the radical-mediated reactions of this compound could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.

Additionally, exploring its reactivity under mechanochemical conditions could offer greener and more efficient synthetic routes. Ball milling and other solvent-free techniques can alter the reactivity of solid-state reactants, potentially leading to new products or improved reaction efficiencies.

Table 1: Potential Areas for Unconventional Reactivity Studies

| Research Area | Potential Reaction Type | Expected Outcome |

|---|---|---|

| Catalytic C-H Activation | Directed or non-directed C-H arylation, alkenylation, or alkylation. | More efficient and atom-economical synthesis of complex derivatives. nih.gov |

| Photoredox Catalysis | Radical-mediated cross-coupling or cyclization reactions. | Access to novel molecular scaffolds under mild reaction conditions. |

| Electrochemistry | Anodic or cathodic functionalization of the aromatic ring. | Development of new synthetic methodologies with high functional group tolerance. |

| Mechanochemistry | Solid-state cross-coupling and functionalization reactions. | Environmentally friendly and potentially more efficient synthetic processes. |

Development of Asymmetric Transformations Involving the Compound

The development of asymmetric transformations involving this compound is a critical area for future research, particularly for applications in pharmaceuticals and materials science. The synthesis of chiral derivatives is of paramount importance, and leveraging the dibromo functionality for enantioselective reactions is a key strategy.

One major focus will be the design and application of chiral ligands that can effectively control the stereochemistry of metal-catalyzed cross-coupling reactions at the bromine-substituted positions. researchgate.netcore.ac.uk This could lead to the synthesis of atropisomeric biaryl compounds, which are of significant interest due to their unique chiral properties.

Furthermore, the development of enantioselective C–H functionalization methods for the diethylbenzene core would be a groundbreaking achievement. This would allow for the direct introduction of chirality without the need for pre-functionalized starting materials, representing a highly efficient and elegant synthetic approach. Research into biocatalysis, using enzymes to perform stereoselective transformations on this compound, also holds considerable promise for developing green and highly selective synthetic routes. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a crucial step towards making its derivatives more accessible and enabling high-throughput screening for various applications. fu-berlin.de Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, and improved reaction efficiency. wuxiapptec.com

Future research will likely focus on developing robust and scalable flow processes for the synthesis and functionalization of this compound. scielo.br This includes the use of packed-bed microreactors with immobilized catalysts to facilitate continuous production and purification. mdpi.com Automated platforms, guided by machine learning algorithms, could be employed to rapidly optimize reaction conditions, such as temperature, pressure, and reagent stoichiometry, for a wide range of transformations. d-nb.info

The development of such automated systems would not only accelerate the discovery of new derivatives but also facilitate the production of compound libraries for drug discovery and materials science research. synplechem.com This would significantly reduce the time and resources required to explore the chemical space around the this compound scaffold. uni-mainz.de

Table 2: Advantages of Flow Chemistry for Synthesizing Derivatives of this compound

| Feature | Advantage | Implication for Research |

|---|---|---|

| Precise Control | Enhanced control over reaction parameters (temperature, pressure, residence time). wuxiapptec.com | Improved reaction yields, selectivity, and reproducibility. |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks. beilstein-journals.orgnih.gov | Enables the use of hazardous reagents and exploration of high-energy intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. scielo.br | Facilitates the production of materials for advanced testing and applications. |

| Automation | Integration with automated systems for high-throughput screening and optimization. synplechem.com | Accelerates the discovery of new compounds and reaction conditions. |

Advanced Computational Methodologies for Predictive Chemistry of Polybrominated Aromatics

Advanced computational methodologies are set to revolutionize the study of polybrominated aromatics like this compound. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. sioc-journal.cndtu.dk Future research will focus on developing more accurate and efficient computational models to predict the outcomes of reactions involving this compound. chemrxiv.org

Machine learning and artificial intelligence are also poised to play a significant role. researchgate.net By training models on large datasets of experimental reaction outcomes, it will be possible to predict the success of a given transformation and even suggest optimal reaction conditions. mit.eduacs.orgacs.org These predictive tools will be invaluable for guiding experimental work, reducing the number of trial-and-error experiments, and accelerating the discovery of new synthetic routes. arxiv.org

Furthermore, computational studies can be used to design new catalysts and ligands specifically tailored for transformations involving polybrominated aromatics. nih.gov In silico screening of virtual libraries of catalysts can identify promising candidates for experimental validation, saving significant time and resources.

Broader Impact and Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural and electronic properties of this compound and its derivatives create numerous opportunities for interdisciplinary research. In materials science, these compounds can serve as building blocks for the synthesis of novel organic semiconductors, polymers, and liquid crystals. pku.edu.cn The presence of bromine atoms allows for further functionalization, enabling the fine-tuning of the material's electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ccspublishing.org.cncolumbia.edumdpi.com

In medicinal chemistry, the 1,3-diethylbenzene (B91504) scaffold can be found in various bioactive molecules. nih.govnih.gov The dibromo-functionality of this compound provides convenient handles for the introduction of various pharmacophores, making it a valuable starting material for the synthesis of new drug candidates. Its derivatives could be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Furthermore, the study of polybrominated aromatics has implications for environmental science. Understanding the biosynthesis, biodegradation, and environmental fate of these compounds is crucial for assessing their ecological impact. nih.govnih.gov Research in this area can lead to the development of bioremediation strategies for contaminated sites.

Table 3: Interdisciplinary Research Opportunities

| Field | Application Area | Potential Impact |

|---|---|---|

| Materials Science | Organic electronics, functional polymers. pku.edu.cn | Development of next-generation electronic devices with enhanced performance. ccspublishing.org.cnmdpi.com |

| Medicinal Chemistry | Drug discovery, synthesis of bioactive compounds. | Identification of new therapeutic agents for a variety of diseases. |

| Environmental Science | Bioremediation, environmental fate studies. nih.gov | Development of strategies to mitigate the environmental impact of polybrominated compounds. |

| Supramolecular Chemistry | Molecular recognition, self-assembly. | Creation of novel functional materials and systems based on non-covalent interactions. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Direct Bromination | 60–75 | FeBr₃, Br₂, 0–5°C, 12 h | Requires strict temp control |

| Cross-Coupling (Pd) | 45–65 | Pd(PPh₃)₄, THF, 80°C, 24 h | Costly catalysts |

Basic: How is this compound characterized in research settings?

Methodological Answer:

Characterization relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., diethyl groups at 1,3-positions and bromines at 2,5-positions). Aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (C₁₀H₁₂Br₂: theoretical 291.92 g/mol). Fragmentation patterns distinguish isomers .

- X-ray Crystallography: Resolves crystal packing and bond angles, critical for confirming regiochemistry in solid-state studies .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Brominated aromatics are irritants and potential sensitizers .

- Ventilation: Work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed via halogenated waste streams .

- Emergency Measures: For skin contact, rinse with water for 15 min; for eye exposure, use an eyewash station immediately .

Advanced: How do substituent effects (e.g., ethyl vs. methyl groups) influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Bulky ethyl groups at 1,3-positions hinder transmetalation in Suzuki couplings, reducing yields compared to methyl analogs. Optimize catalyst loading (e.g., 5 mol% Pd) .

- Electronic Effects: Electron-donating ethyl groups activate the aromatic ring, accelerating electrophilic substitution but may deactivate nucleophilic pathways. Computational studies (DFT) predict Hammett parameters to guide reaction design .

Advanced: How can contradictory data in regioselective bromination be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity or catalyst choice. Systematic approaches include:

- Control Experiments: Vary solvents (e.g., DCM vs. THF) to assess polarity effects on bromination regioselectivity.

- Isotopic Labeling: Use deuterated analogs to trace reaction pathways via ²H NMR .

- In Situ Monitoring: Employ FT-IR or Raman spectroscopy to detect intermediates (e.g., bromonium ion formation) .

Advanced: What computational tools predict synthetic pathways for derivatives of this compound?

Methodological Answer:

- Retrosynthesis AI: Tools like Pistachio or Reaxys propose routes using known reactions (e.g., halogenation, alkylation). Input SMILES strings (e.g., Cc1cc(Br)c(CBr)c(c1)CC) to generate pathways .

- DFT Calculations: Optimize transition states for bromine insertion using Gaussian or ORCA. Compare activation energies for meta vs. para substitution .

Advanced: How does this compound serve as a precursor in natural product synthesis?

Methodological Answer:

- Building Block for Terpenes: The diethyl groups mimic isoprene units in terpene synthesis. For example, coupling with geraniol derivatives via Heck reactions forms cyclic terpenoid scaffolds .

- Functionalization: Convert bromines to hydroxyl or amine groups via SNAr reactions (e.g., NaOH/ammonia at 120°C) to access bioactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.